molecular formula C15H18ClN3O2 B4530868 1-[1-[(2-Chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-prop-2-enylurea

1-[1-[(2-Chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-prop-2-enylurea

Cat. No.: B4530868
M. Wt: 307.77 g/mol
InChI Key: WVSJXGJSFYMMSM-UHFFFAOYSA-N
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Description

1-[1-[(2-Chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-prop-2-enylurea is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure includes a chlorophenyl group, a pyrrolidinone ring, and a prop-2-enylurea moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 1-[1-[(2-Chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-prop-2-enylurea involves several steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the reaction of 2-chlorobenzyl chloride with a suitable amine to form the corresponding amide. This amide is then cyclized under acidic conditions to yield the pyrrolidinone ring.

    Introduction of the Prop-2-enylurea Moiety: The pyrrolidinone intermediate is then reacted with an isocyanate derivative to introduce the prop-2-enylurea group. This step typically requires the use of a base such as triethylamine to facilitate the reaction.

    Final Assembly: The final step involves the coupling of the chlorophenyl group with the pyrrolidinone-urea intermediate under appropriate conditions to yield the target compound.

Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-[1-[(2-Chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-prop-2-enylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-[(2-Chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-prop-2-enylurea has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[1-[(2-Chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-prop-2-enylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-[1-[(2-Chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-prop-2-enylurea can be compared with other similar compounds, such as:

  • **1-[(2-Chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-prop-2-enylcarbamate
  • **1-[(2-Chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-prop-2-enylthiourea
  • **1-[(2-Chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-prop-2-enylamide

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities

Properties

IUPAC Name

1-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c1-2-7-17-15(21)18-12-8-14(20)19(10-12)9-11-5-3-4-6-13(11)16/h2-6,12H,1,7-10H2,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSJXGJSFYMMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1CC(=O)N(C1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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